molecular formula C17H24N2O4 B176698 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate CAS No. 121370-60-3

1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate

Cat. No. B176698
M. Wt: 320.4 g/mol
InChI Key: MCRCVCVGQNSZST-UHFFFAOYSA-N
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Description

“1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate” is a chemical compound with the molecular formula C17H24N2O4 . It has a molecular weight of 320.39 .


Molecular Structure Analysis

The InChI code for “1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate” is 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)15(20)22-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate” is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Piperazine Derivatives : Piperazine derivatives, including compounds related to 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate, are synthesized for various applications, such as intermediates in the creation of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

  • Characterization and Structural Analysis : The structural characterization and analysis of piperazine derivatives are crucial in understanding their potential applications. Techniques such as X-ray diffraction studies, NMR, and LCMS spectroscopy provide detailed insights into their molecular structure (B. Kulkarni et al., 2016).

  • Novel Chemistry and Pharmacological Cores : Some piperazine derivatives exhibit novel chemistry, making them useful as pharmacologically relevant cores. This is exemplified in studies involving the synthesis of sterically congested piperazine derivatives (Ashwini Gumireddy et al., 2021).

Biological and Pharmaceutical Applications

  • Anticancer Properties : Certain piperazine derivatives are investigated for their potential in inhibiting cancer cell proliferation, such as in the case of MDA-MB-231 breast cancer cells (C. Ananda Kumar et al., 2007).

  • Antibacterial and Antifungal Activities : Piperazine derivatives are also studied for their antibacterial and antifungal properties, with some compounds showing moderate activity against various microorganisms (B. Kulkarni et al., 2016).

  • Anticorrosive Properties : The anticorrosive behavior of certain piperazine derivatives is a subject of research, particularly for the protection of metals like carbon steel in corrosive environments (B. Praveen et al., 2021).

  • Luminescent Properties in Polymer Synthesis : Piperazine derivatives are utilized in the synthesis of polymers, with some demonstrating luminescent properties, adding to their potential applications in material science (C. Zhang et al., 2019).

Safety And Hazards

The safety information for “1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)15(20)22-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRCVCVGQNSZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566992
Record name Benzyl tert-butyl piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate

CAS RN

121370-60-3
Record name Benzyl tert-butyl piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 15 g of BOC-piperazine (80.6 mmol) dissolved in acetone (50 ml) was added in alternating portions benzylchloroformate (11.5 ml, 80.6 mmol) and 1N NaOH (15 ml) keeping the pH at 8-8.5 and the temperature 0°-5° C. After 2 hours, starting material was still present (tlc) and an additional quantity of benzylchloroformate (5 ml) and 1N NaOH (5 ml) was added. The reaction mixture was aged at 5° C. overnight and at room temperature an additional 7 hours. Water was added and the mixture extracted with ethyl acetate (3×50 ml), dried with Na2SO4 and concentrated to 21 g of an oil. This oil was dissolved in 10 ml of ethyl acetate, passed through 40 ml of silica gel and eluted with 200 ml of ethylacetate. Crystallization was effected by trituration with petroleum ether and the crystals collected, affording 8.28 g (32%) of N-t-butoxycarbonyl-N'-benzyloxycarbonylpiperazine, m.p. 90.5°-91.5° C.
Quantity
15 g
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reactant
Reaction Step One
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50 mL
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solvent
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11.5 mL
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reactant
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15 mL
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5 mL
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5 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Commercially available N-tert-butyloxycarbonyl-piperazine (0.5 g, 2.68 mmol) was dissolved in 5 mL of THF:water (1:1) and cooled in an ice bath. Triethylamine (0.748 mL, 5.4 mmol), followed by benzyloxycarbonyl chloride (0.575 mL, 3.21 mmol) in diethyl ether was slowly added to the reaction mixture. It was stirred at 0° C. for 1.5 hours. Solvents were removed and 50 mL of ethyl acetate was added to the residue. The ethyl acetate layer was washed with saturated NaHCO3 (20 mL×3), brine (20 mL×3), and dried over anhydrous sodium sulfate. N-tert-butyloxycarbonyl-N'-benzyloxycarbonyl-piperazine (1.0 g) was obtained after evaporated to dryness in quantitative yield. MS: M+NH4 =338. M+H+ =321.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.748 mL
Type
reactant
Reaction Step Two
Quantity
0.575 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Long, X Hu, B Wang, Q Wang, R Wang… - Journal of Medicinal …, 2021 - ACS Publications
Poly (ADP-ribose) polymerase-1 (PARP-1) is a potential target for the discovery of chemosensitizers and anticancer drugs. Amentoflavone (AMF) is reported to be a selective PARP-1 …
Number of citations: 19 pubs.acs.org

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